molecular formula C10H19Cl2N3O B12987019 ((2R,3S)-2-(1-Ethyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine dihydrochloride

((2R,3S)-2-(1-Ethyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine dihydrochloride

Cat. No.: B12987019
M. Wt: 268.18 g/mol
InChI Key: HAKYAOCIWGZSDU-UQZKZZBYSA-N
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Description

((2R,3S)-2-(1-Ethyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine dihydrochloride: is a chemical compound with a complex structure that includes a pyrazole ring, a tetrahydrofuran ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3S)-2-(1-Ethyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine dihydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole ring, the construction of the tetrahydrofuran ring, and the introduction of the amine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like automated synthesis and high-throughput screening can also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: ((2R,3S)-2-(1-Ethyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, ((2R,3S)-2-(1-Ethyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine dihydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with biological molecules makes it a useful tool for understanding biochemical pathways.

Medicine: In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry: In industry, this compound can be used in the development of new materials and chemical processes. Its versatility and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of ((2R,3S)-2-(1-Ethyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • ((2R,3S)-2-(1-Methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine dihydrochloride
  • ((2R,3S)-2-(1-Propyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine dihydrochloride

Comparison: Compared to similar compounds, ((2R,3S)-2-(1-Ethyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine dihydrochloride exhibits unique properties due to the presence of the ethyl group on the pyrazole ring. This structural difference can influence its reactivity, binding affinity, and overall biological activity, making it distinct and valuable for specific applications.

Properties

Molecular Formula

C10H19Cl2N3O

Molecular Weight

268.18 g/mol

IUPAC Name

[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methanamine;dihydrochloride

InChI

InChI=1S/C10H17N3O.2ClH/c1-2-13-9(3-5-12-13)10-8(7-11)4-6-14-10;;/h3,5,8,10H,2,4,6-7,11H2,1H3;2*1H/t8-,10+;;/m0../s1

InChI Key

HAKYAOCIWGZSDU-UQZKZZBYSA-N

Isomeric SMILES

CCN1C(=CC=N1)[C@H]2[C@@H](CCO2)CN.Cl.Cl

Canonical SMILES

CCN1C(=CC=N1)C2C(CCO2)CN.Cl.Cl

Origin of Product

United States

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